molecular formula C14H22N4O5 B2928895 rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans CAS No. 1989638-26-7

rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans

Cat. No.: B2928895
CAS No.: 1989638-26-7
M. Wt: 326.353
InChI Key: KHZBWEJJKHQQGG-GXSJLCMTSA-N
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Description

rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, is a heterocyclic compound featuring a 1,2,3-triazole core linked to a stereochemically defined (3R,4R)-pyrrolidine ring. The pyrrolidine moiety is substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, while the triazole is connected to an acetic acid side chain. The trans configuration of the pyrrolidine substituents ensures distinct spatial orientation, influencing molecular interactions and stability. This compound is likely utilized in pharmaceutical research as an intermediate for drug discovery, leveraging the triazole’s bioisosteric properties and the Boc group’s role in protecting amines during synthesis .

Properties

IUPAC Name

2-[4-[(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5/c1-14(2,3)23-13(21)17-5-9(11(7-17)22-4)10-6-18(16-15-10)8-12(19)20/h6,9,11H,5,7-8H2,1-4H3,(H,19,20)/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZBWEJJKHQQGG-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, with analogous compounds, focusing on structural features, molecular properties, and functional roles.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences Applications/Notes References
This compound C₁₆H₂₅N₅O₅ 367.40 1,2,3-triazole, Boc, pyrrolidine, acetic acid Trans-configuration, methoxy-pyrrolidine Intermediate for bioactive molecule design
2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid C₆H₇N₃O₄ 185.14 1,2,3-triazole, methoxycarbonyl, acetic acid Lacks pyrrolidine and Boc group Building block for peptide mimetics
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid C₁₀H₁₄N₂O₄S 258.29 Thiazole, Boc, acetic acid Thiazole instead of triazole Antimicrobial agent precursor
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid C₁₁H₁₇N₃O₄ 279.28 Pyrazole, Boc, acetic acid Pyrazole core, stereospecific (S)-configuration Protease inhibitor synthesis
3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid C₆H₉N₃O₂ 155.16 1,2,3-triazole, propanoic acid Shorter chain, no Boc or pyrrolidine Low-toxicity bioactive scaffold

Key Observations:

Structural Complexity : The target compound’s pyrrolidine ring and Boc group enhance steric bulk and stability compared to simpler triazole-acetic acid derivatives (e.g., C₆H₇N₃O₄) .

Stereochemical Impact : The trans-configuration in the pyrrolidine ring may improve binding selectivity compared to compounds like the (S)-configured pyrazole derivative (C₁₁H₁₇N₃O₄) .

Safety Profile : While direct toxicity data for the target compound is unavailable, structurally related Boc-containing compounds (e.g., RS-2109) exhibit acute toxicity and require careful handling .

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound facilitates amine protection during solid-phase synthesis, a strategy validated in analogues like C₁₀H₁₄N₂O₄S .
  • Biological Relevance : The 1,2,3-triazole’s ability to mimic amide bonds makes the compound a candidate for kinase inhibitor development, akin to pyrazole derivatives used in antifungal drugs .
  • Stability Considerations: Methoxy and Boc groups may enhance metabolic stability compared to propanoic acid derivatives (C₆H₉N₃O₂), which lack protective substituents .

Biological Activity

The compound rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans (CAS Number: 2307753-75-7) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article compiles various research findings regarding its biological activity, including antitumor effects and enzymatic inhibition.

The compound has the following structural and chemical properties:

PropertyValue
IUPAC Name2-(4-((3S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)-1H-1,2,3-triazol-1-yl)acetic acid
Molecular FormulaC14H22N4O5
InChI KeyKHZBWEJJKHQQGG-GXSJLCMTSA-N
PurityNot specified

Antitumor Activity

Research indicates that rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid exhibits significant antitumor properties. A study conducted by researchers at the National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines:

  • Cell Lines Tested : Non-small cell lung cancer (NSCLC), colon cancer, and breast cancer.
  • Results : The compound demonstrated superior potency compared to the standard drug erlotinib in all tested cell lines except for MDA-MB-468 (breast cancer). Specifically, at a concentration of 100 µM, it achieved 94.45% inhibition of EGFR kinase activity while showing less than 55% inhibition on other kinases tested .

IC50 Values

The compound was further evaluated for its inhibitory concentration (IC50) against EGFR kinase:

Kinase TypeIC50 Value (µM)
EGFR0.239
Other Kinases>55

This indicates a strong selectivity towards EGFR inhibition, which is crucial for targeting specific cancer pathways.

The mechanism by which this compound exerts its antitumor effects appears to be through selective inhibition of EGFR signaling pathways. This is particularly relevant in cancers where EGFR mutations are prevalent. The dual targeting of mutant EGFR with allosteric inhibitors has also been suggested as a complementary strategy to enhance therapeutic efficacy .

Study on Combination Therapy

In a separate investigation involving combination therapies for drug-resistant breast cancers, rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid was evaluated alongside other agents. The findings indicated that when combined with dexamethasone (DEX), the compound significantly suppressed tumor growth in xenograft models with minimal systemic toxicity. This suggests potential for use in combination therapies to overcome resistance mechanisms in cancer treatment .

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